molecular formula C19H18N4O3 B11985565 N'-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985565
M. Wt: 350.4 g/mol
InChI Key: SJHKRMIAPMAEEO-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not well-documented. similar compounds are known to interact with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-methoxybenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxybenzylidene and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-8-6-13(7-9-15)12-20-23-19(24)18-11-17(21-22-18)14-4-3-5-16(10-14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

SJHKRMIAPMAEEO-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.